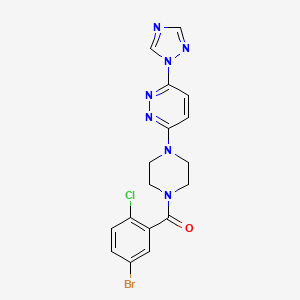![molecular formula C21H23N3O3S2 B2940205 (E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-64-4](/img/structure/B2940205.png)
(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a benzo[d]thiazol-2(3H)-one moiety and an azepane ring. Benzamides are a class of compounds that have a wide range of biological activities and are often used in medicinal chemistry . Benzo[d]thiazol-2(3H)-one is a heterocyclic compound that has been studied for its potential biological activities . Azepane is a seven-membered saturated ring that is used in drug discovery .
Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of the benzamide, benzo[d]thiazol-2(3H)-one, and azepane moieties. For example, benzamides can undergo reactions at the carbonyl group or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .科学的研究の応用
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff bases, structurally related to the compound , have been explored as fluorescent sensors for metal ions such as Al³⁺ and Zn²⁺. These compounds exhibit large Stokes shifts and good sensitivity and selectivity towards the analytes, making them suitable for detecting these metal ions. The binding mechanism and sensitivity of these fluorescent sensors are thoroughly studied, highlighting their potential in analytical chemistry and environmental monitoring (Suman et al., 2019).
Synthetic Methodologies
Research into carbanionic Friedel-Crafts equivalents has led to regioselective routes to acridones and dibenzo[b,f]azepinones. This approach involves Buchwald-Hartwig C-N cross-coupling followed by N-methylation, demonstrating a methodology that could potentially be applied to derivatives of the compound . Such synthetic strategies are crucial for constructing complex molecules that could have applications in material science, pharmaceuticals, and chemical synthesis (MacNeil et al., 2008).
Anticancer Activity
A series of benzamide derivatives, including those with thiazole moieties similar to the compound of interest, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, underscoring the potential therapeutic applications of such molecules in oncology (Ravinaik et al., 2021).
Antifungal Agents
Compounds with benzamide and thiazole functionalities have also been explored for their antifungal properties. The synthesis and evaluation of new derivatives reveal potential applications in developing antifungal agents, contributing to the ongoing search for more effective treatments for fungal infections (Narayana et al., 2004).
作用機序
特性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-23-18-8-4-5-9-19(18)28-21(23)22-20(25)16-10-12-17(13-11-16)29(26,27)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKHQKQHMONUAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)
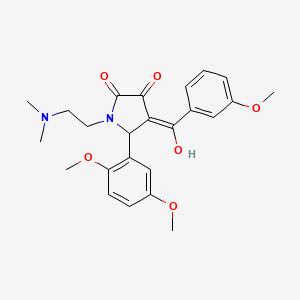
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)
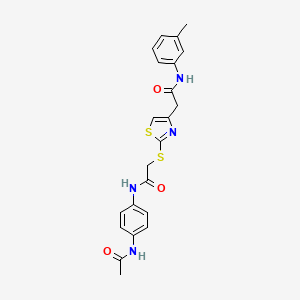
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)
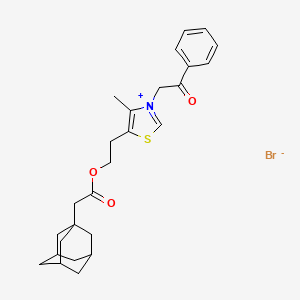

![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
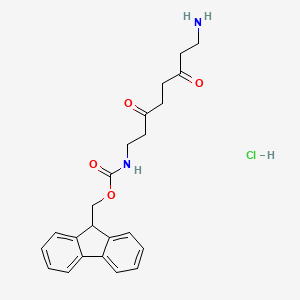
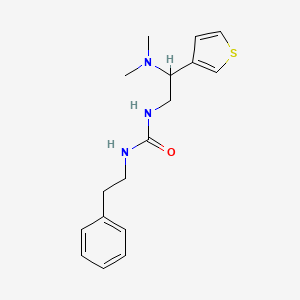
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2940144.png)
